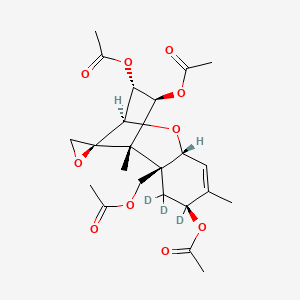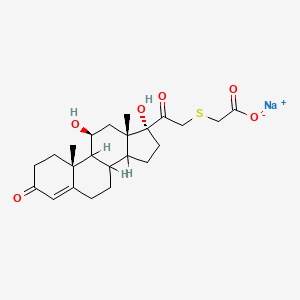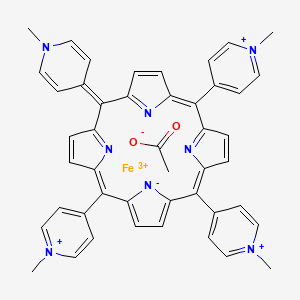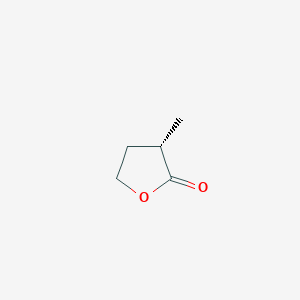
8-Hydroxymirtazapine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-8-Hydroxy mirtazapine is a derivative of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. Mirtazapine is known for its unique pharmacological profile, which includes antagonism of central presynaptic alpha-2 adrenergic receptors, as well as serotonin 5-HT2 and 5-HT3 receptors. This compound is of interest due to its potential therapeutic applications and its distinct mechanism of action compared to other antidepressants .
Méthodes De Préparation
The synthesis of (+)-8-Hydroxy mirtazapine involves several steps, starting from the precursor mirtazapine. One common method includes the hydroxylation of mirtazapine using specific reagents under controlled conditions. Industrial production methods often employ solvent-free techniques, such as the phase inversion temperature technique, to prepare lipid nanocapsules containing the compound . These methods aim to enhance the bioavailability and stability of the compound for therapeutic use.
Analyse Des Réactions Chimiques
(+)-8-Hydroxy mirtazapine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacological properties of tetracyclic antidepressants.
Biology: Research has shown that it can modulate neurotransmitter levels, making it a valuable tool for studying the mechanisms of depression and anxiety.
Medicine: The compound has shown promise in treating conditions such as major depressive disorder, anxiety disorders, and insomnia.
Mécanisme D'action
The mechanism of action of (+)-8-Hydroxy mirtazapine involves antagonism of central presynaptic alpha-2 adrenergic receptors, which leads to an increase in the release of norepinephrine and serotonin. Additionally, it antagonizes serotonin 5-HT2 and 5-HT3 receptors, enhancing serotonergic transmission. This dual action is believed to contribute to its antidepressant effects. The compound also exhibits strong antihistaminergic activity, which can result in sedative effects .
Comparaison Avec Des Composés Similaires
(+)-8-Hydroxy mirtazapine is unique compared to other tetracyclic antidepressants due to its specific hydroxylation, which alters its pharmacological profile. Similar compounds include mianserin and maprotiline, which also affect both serotonin and norepinephrine systems but lack the specific hydroxylation seen in (+)-8-Hydroxy mirtazapine. This hydroxylation is believed to enhance its efficacy and reduce certain side effects associated with other tetracyclic antidepressants .
Propriétés
Numéro CAS |
207517-08-6 |
|---|---|
Formule moléculaire |
C17H19N3O |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/t16-/m1/s1 |
Clé InChI |
DAWYIZBOUQIVNX-MRXNPFEDSA-N |
SMILES isomérique |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
SMILES canonique |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















